Indolin-6-OL
Overview
Description
Indolin-6-OL is a compound with the molecular formula C8H9NO . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Indolin-6-OL consists of a nitrogen-based heterocyclic scaffold . The molecular weight is 135.17 .
Chemical Reactions Analysis
Indoles, which include Indolin-6-OL, are versatile and common nitrogen-based heterocyclic scaffolds. They are frequently used in the synthesis of various organic compounds .
Physical And Chemical Properties Analysis
Indolin-6-OL has a density of 1.2±0.1 g/cm3 and a boiling point of 302.4±31.0 °C at 760 mmHg . It also has a molar refractivity of 39.0±0.3 cm3 .
Scientific Research Applications
1. Treatment of Ischemic Stroke
- Summary of Application : Indoline derivatives have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke .
- Methods of Application : In antioxidant assay, all compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
- Results or Outcomes : Among the tested compounds, 7i, 7j, and 7r exerted comparable neuroprotective effects to ifenprodil, and exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . At the concentrations of 0.1, 1, and 10 μM, 7i, 7j, and 7r dose-dependently lowered the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
2. Broad Spectrum Biological Activities
- Summary of Application : Indole derivatives, which include indoline, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes : The outcomes also vary depending on the specific biological activity. For example, for antiviral activity, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
3. Anti-tumor
- Summary of Application : Indoline structures have been fully developed as antibiotics, and the activities on anti-tumor are mainly studied now .
- Methods of Application : The methods of application vary depending on the specific type of cancer being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
- Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .
4. Anti-bacterial
- Summary of Application : Indoline-related alkaloids have been fully developed as antibiotics .
- Methods of Application : The methods of application vary depending on the specific type of bacteria being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
- Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .
5. Cardiovascular Diseases
- Summary of Application : Indoline structures have been used to treat cardiovascular diseases .
- Methods of Application : The methods of application vary depending on the specific type of cardiovascular disease being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
- Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .
6. Anti-inflammatory and Analgesic
- Summary of Application : Indoline structures have been used as anti-inflammatory and analgesic drugs .
- Methods of Application : The methods of application vary depending on the specific type of inflammation or pain being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
- Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .
7. Anti-hypertension
- Summary of Application : Indoline structures have been used to treat hypertension .
- Methods of Application : The methods of application vary depending on the specific type of hypertension being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
- Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .
8. Cardiovascular Protection
- Summary of Application : Indoline structures have been used for cardiovascular protection .
- Methods of Application : The methods of application vary depending on the specific type of cardiovascular disease being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
- Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .
9. Antibiotics
- Summary of Application : Indoline-related alkaloids have been fully developed as antibiotics .
- Methods of Application : The methods of application vary depending on the specific type of bacteria being targeted. The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
- Results or Outcomes : With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects .
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1H-indol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9-10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLQULBRUJIEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335320 | |
Record name | 6-Hydroxyindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-6-OL | |
CAS RN |
4770-37-0 | |
Record name | 6-Hydroxyindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.